

basic research on novel DNA gyrase inhibitors

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Introduction to DNA Gyrase as a Drug Target

DNA gyrase is a bacterial type II topoisomerase, an **A₂B₂ tetramer**, that introduces negative supercoils into DNA through an ATP-dependent mechanism. It is essential for DNA replication, transcription, and repair [1] [2]. Its absence in humans makes it a highly attractive target for developing selective antibacterial agents with minimal host toxicity [2] [3]. The rise of antimicrobial resistance (AMR), responsible for millions of deaths globally, underscores the urgent need for new inhibitors, especially against fluoroquinolone-resistant strains [4] [5].

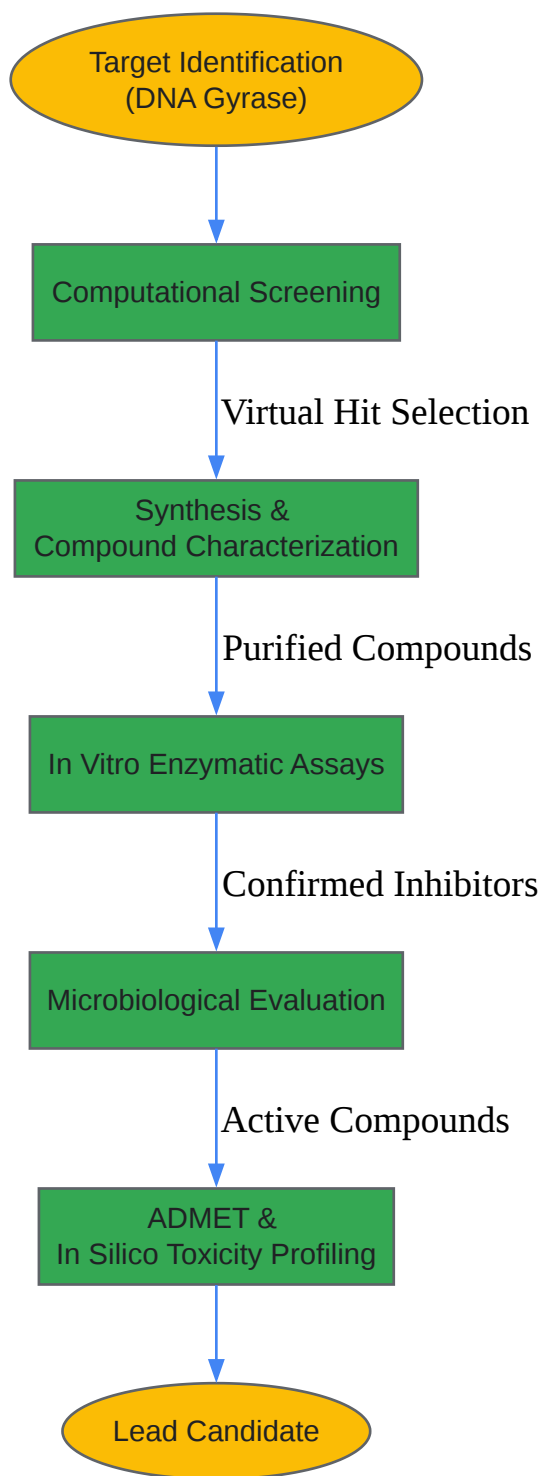
Key Structural Domains and Inhibition Strategies

Inhibitor development focuses on distinct functional domains within the DNA gyrase complex.

Target Subunit	Domain / Function	Inhibition Strategy	Representative Inhibitor Classes
GyrA	Catalytic site; breaks/re-joins DNA strands [2].	Stabilize DNA-enzyme complex, preventing DNA re-ligation [5].	Fluoroquinolones (e.g., Ciprofloxacin), Quinazoline hybrids [4] [6].
GyrB	ATPase domain; provides energy for	Compete with ATP binding, halting the	Aminocoumarins (e.g., Novobiocin), Novel synthetic small

Target Subunit	Domain / Function	Inhibition Strategy	Representative Inhibitor Classes
	supercoiling [7].	catalytic cycle [7] [1].	molecules [7] [1].

The following diagram illustrates the core experimental workflow for discovering these novel inhibitors, integrating computational and experimental methods.



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Experimental workflow for DNA gyrase inhibitor discovery.

Quantitative Data on Novel Inhibitor Classes

Recent studies have identified several promising non-fluoroquinolone chemotypes with potent gyrase inhibition.

Inhibitor Class / Compound	Experimental Model	Potency (IC ₅₀ / MIC)	Binding Affinity (Docking Score)
Quinazoline-Piperazine Hybrids [4]	Agar well diffusion, Molecular docking	MIC: <1 µg/mL for potent compounds [4]	Dock score: -12.9 kcal/mol (6f) vs. -10.2 for Ciprofloxacin [4]
N-benzylquinoline-8-sulfonamide (M2) [5]	<i>P. aeruginosa</i> GyrA, MD simulations	Inhibition constant: 1.09 µM [5]	Binding energy: -8.14 kcal/mol vs. -7.13 for Ciprofloxacin [5]
Quinoline-based GyrB Inhibitors [6]	<i>M. tuberculosis</i> GyrB ATPase assay	IC ₅₀ : 0.62 µM (Compound 56) [6]	n/a
Virtual Screening Hits (Z2440107042) [7] [8]	<i>A. baumannii</i> GyrB, MD/GBSA	n/a	Binding energy: -74.77 kcal/mol (MM/GBSA) [8]
Ciprofloxacin Analogues (QSAR Model) [9]	<i>E. coli</i> DNA gyrase, Molecular docking	n/a	Docking score: -13.81 kcal/mol (902b) vs. -10.5 for Ciprofloxacin [9]

Methodologies: Computational & Experimental Protocols

Computational Screening and Validation

Advanced *in silico* techniques are crucial for initial hit identification.

- Virtual Screening:** Large chemical libraries (e.g., Asinex, ZINC) are screened against GyrA or GyrB crystal structures (e.g., PDB: 1KZN, 7PQM) using high-throughput virtual screening (HTVS). Filters

like **Lipinski's Rule of Five** and **Hergenrother rules** (for Gram-negative penetration) refine the list [7] [2].

- **Molecular Docking:** Filtered compounds undergo precise docking (Standard Precision, then Extra Precision) to evaluate binding pose and affinity. **Consensus scoring** prioritizes molecules with strong interactions with key residues (e.g., GyrB's Asp73, Arg76) [7] [2].
- **Molecular Dynamics (MD) Simulations:** Top candidates are subjected to **~100 ns MD simulations** using packages like GROMACS or Desmond with force fields (AMBER, OPLS3e). This assesses complex stability, root-mean-square deviation (RMSD), and key residue interactions over time [5] [2].
- **Binding Energy Calculations:** The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method is used post-MD to calculate precise binding free energies, a critical metric for prioritization [7] [8].

Experimental Validation Protocols

- **Compound Synthesis:** For novel chemotypes like quinazoline-piperazine hybrids, synthesis is often multi-step. An example protocol involves nucleophilic substitution of 6-bromo-2,4-dichloroquinazoline with morpholine, followed by reaction with piperazine, and final coupling with phosphorodiamidate reagents. Compounds are purified via silica gel column chromatography and characterized by NMR and mass spectrometry [4].
- **In Vitro Antibacterial Activity:**
 - **Agar Well Diffusion:** Measures the **Zone of Inhibition (ZOI)** against Gram-positive (e.g., *S. aureus*) and Gram-negative (e.g., *E. coli*, *P. aeruginosa*) strains [4].
 - **Minimum Inhibitory Concentration (MIC):** Determined using the **broth microdilution method** (e.g., Mueller Hinton Broth) per CLSI guidelines [4] [6].
- **Enzyme Inhibition Assays:**
 - **DNA Gyrase Supercoiling Assay:** Measures the conversion of relaxed DNA to supercoiled forms. Inhibition is quantified by gel electrophoresis and IC₅₀ calculation [1].
 - **GyrB ATPase Assay:** For GyrB-targeted inhibitors, ATP hydrolysis inhibition is measured, often using a colorimetric method [6].

Challenges and Future Perspectives in Inhibitor Development

Despite promising advances, several challenges remain.

- **Overcoming Resistance:** Mutations in the Quinolone Resistance-Determining Region (QRDR) of GyrA (e.g., T83I, D87N) confer high-level fluoroquinolone resistance. Targeting the more conserved

GyrB ATPase domain is a key strategy to circumvent this [5] [1].

- **Optimizing Drug-Like Properties:** Achieving potent activity against Gram-negative bacteria is particularly challenging due to their impermeable outer membrane and efflux pumps. Adherence to guidelines like the **Hergenrother rules** is essential for designing compounds with enhanced penetration [7].
- **Clinical Pipeline:** The drug development pipeline includes several novel DNA gyrase inhibitors in clinical trials, such as **novel bacterial topoisomerase inhibitors (NBTIs)** and **spiropyrimidinetriones**, which offer hope for treating resistant infections [1].

The field is moving towards integrated strategies that combine **structural biology, medicinal chemistry, and computational science** to design next-generation inhibitors that can overcome longstanding clinical challenges [10].

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References

1. Gyrase Inhibitor - an overview [sciencedirect.com]
2. Identification of potential DNA gyrase inhibitors [link.springer.com]
3. A Novel DNA Gyrase Inhibitor [mdpi.com]
4. Design, synthesis, and antimicrobial evaluation of novel ... [nature.com]
5. Exploring the potential role of GyrA inhibiting quinoline ... [nature.com]
6. New quinazoline analogues as Mtb DNA gyrase inhibitors [sciencedirect.com]
7. Virtual screening of potential inhibitors of the ATPase site ... [sciencedirect.com]
8. Virtual screening of potential inhibitors of the ATPase site ... [pubmed.ncbi.nlm.nih.gov]
9. Discovery of Novel Inhibitors of Bacterial DNA Gyrase ... [pmc.ncbi.nlm.nih.gov]
10. Topoisomerases as Targets for Novel Drug Discovery [mdpi.com]

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